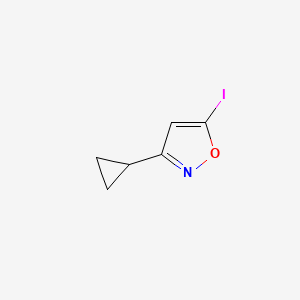![molecular formula C10H15Cl2N5 B1435405 N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride CAS No. 1803590-64-8](/img/structure/B1435405.png)
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride
説明
“N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1803590-64-8 . It has a molecular weight of 276.17 . The IUPAC name for this compound is N- (pyrrolidin-3-yl)imidazo [1,2-b]pyridazin-6-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N5.2ClH/c1-2-10-12-5-6-15 (10)14-9 (1)13-8-3-4-11-7-8;;/h1-2,5-6,8,11H,3-4,7H2, (H,13,14);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.科学的研究の応用
Cancer Therapeutics: Multiple Myeloma
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride: has shown promising results as a TAK1 kinase inhibitor with excellent activities against multiple myeloma (MM) . The compound inhibits TAK1 at nanomolar concentrations, which is crucial since TAK1 is upregulated and overexpressed in MM cells. This inhibition can lead to the development of effective targeted therapies for MM, especially for patients who have progressed after standard treatments.
Neurological Disorders: Trk Inhibitors
The compound’s structural moiety has been utilized in the development of Trk inhibitors . These inhibitors are significant for treating various neurological disorders due to their role in nerve growth and survival. The compound’s ability to accommodate efficient fluorine-18 labeling makes it a potential candidate for developing subnanomolar radiofluorinated Trk inhibitors with picomolar IC50 values.
Drug Design: Kinase Selectivity
The imidazo[1,2-b]pyridazine moiety is a privileged drug scaffold found in many approved and experimental drugs . It binds to the hinge region of kinases, and substitutions at specific positions can dictate kinase selectivity and potency. This feature is critical in the design of new drugs with targeted actions against specific kinases involved in diseases.
Oncology: PI3K Inhibitors
In the field of oncology, particularly in cancer treatment, PI3K inhibitors have attracted significant interest . The compound’s derivatives have been designed, synthesized, and shown to exhibit anticancer activity in vitro. These findings underscore the potential of the compound in developing new cancer therapeutics.
Bone Health: Osteoblastogenesis Inhibitors
MM cells overexpress soluble inhibitors of osteoblastogenesis, such as TGF-β and TNF-α . By targeting TAK1, which is involved in the signaling pathways of these cytokines, the compound could potentially restore the balance between osteoblasts and osteoclasts, thereby mitigating bone damage associated with MM.
Angiogenesis: Anti-Angiogenic Properties
The imbalance created by MM cells leads to enhanced angiogenesis . By inhibiting TAK1, the compound may also exhibit anti-angiogenic properties, which could be beneficial in controlling the progression of cancers that rely on the formation of new blood vessels.
Apoptosis: Cell Growth and Survival
TAK1 is important for cell growth, differentiation, and apoptosis . Inhibiting TAK1 with the compound could lead to induced apoptosis in cancer cells, which is a desirable outcome in cancer therapy.
Immunomodulation: Cytokine Signaling
TAK1 activation is triggered by various extracellular signals, including cytokines . The compound’s ability to inhibit TAK1 suggests potential applications in immunomodulation, where it could modulate cytokine signaling pathways involved in immune responses.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
The primary target of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride is the transforming growth factor-β activated kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride inhibits TAK1 at nanomolar concentrations . The compound binds to the hinge region of kinases, and substitutions at specific positions dictate kinase selectivity and potency .
Biochemical Pathways
The compound affects the TAK1 pathway, which is triggered by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . The inhibition of TAK1 disrupts these signals, leading to changes in cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s effectiveness at nanomolar concentrations suggests a high degree of bioavailability .
Result of Action
The inhibition of TAK1 by N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride leads to significant anti-proliferative activity, particularly against multiple myeloma cell lines . This suggests the compound’s potential as a therapeutic agent for multiple myeloma .
特性
IUPAC Name |
N-pyrrolidin-3-ylimidazo[1,2-b]pyridazin-6-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.2ClH/c1-2-10-12-5-6-15(10)14-9(1)13-8-3-4-11-7-8;;/h1-2,5-6,8,11H,3-4,7H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYBZBFTSGAMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NN3C=CN=C3C=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B1435339.png)
![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline](/img/structure/B1435341.png)


